molecular formula C31H19Cl2N5Na2O9S2 B14792944 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-diox oanthracene-2-sulphonate (sodium salt)

1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-diox oanthracene-2-sulphonate (sodium salt)

Cat. No.: B14792944
M. Wt: 786.5 g/mol
InChI Key: IBADSEDLTLTLAF-UHFFFAOYSA-L
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Description

1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, sulphonate, and carbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves several steps, each requiring specific reaction conditions and reagentsThe final steps involve the sulphonation and amination reactions to introduce the sulphonate and amino groups, respectively .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The presence of chlorine atoms in the quinoxaline ring makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

These comparisons highlight the distinct features and potential advantages of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) in various applications.

Properties

Molecular Formula

C31H19Cl2N5Na2O9S2

Molecular Weight

786.5 g/mol

IUPAC Name

disodium;1-amino-4-[4-[[[2-(2,3-dichloroquinoxalin-6-yl)-2-oxoethyl]amino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C31H21Cl2N5O9S2.2Na/c32-30-31(33)38-20-10-15(6-8-18(20)37-30)22(39)13-35-12-14-5-7-19(23(9-14)48(42,43)44)36-21-11-24(49(45,46)47)27(34)26-25(21)28(40)16-3-1-2-4-17(16)29(26)41;;/h1-11,35-36H,12-13,34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

IBADSEDLTLTLAF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)CNCC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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